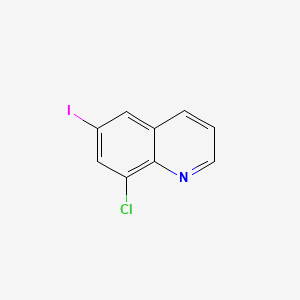

8-Chloro-6-iodoquinoline

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

8-Chloro-6-iodoquinoline is a heterocyclic aromatic compound with the molecular formula C9H5ClIN. It is a derivative of quinoline, a structure that consists of a benzene ring fused with a pyridine ring.

Mecanismo De Acción

- The compound’s melting point is estimated to be in the range of 175-183°C .

- It is a solid at room temperature and should be stored in a dark place, sealed, and kept dry .

Now, let’s explore the requested aspects:

Mode of Action

While the exact mechanism remains elusive, we can speculate based on related compounds. For instance:

- Clioquinol , a structurally similar compound, is bacteriostatic but lacks a fully understood mechanism of action .

- Chloroquine , another related quinoline derivative, inhibits heme polymerase in malarial trophozoites, preventing the conversion of heme to hemazoin .

Pharmacokinetics (ADME Properties)

- Absorption : When applied topically, absorption is rapid and extensive, especially under occlusive dressings or on eroded skin areas .

Action Environment

Environmental factors, such as pH, temperature, and humidity, may influence the compound’s stability, efficacy, and action.

Métodos De Preparación

The synthesis of 8-Chloro-6-iodoquinoline typically involves the halogenation of quinoline derivatives. One common method is the reaction of quinoline with chlorinating and iodinating agents under controlled conditions. For instance, quinoline can be reacted with N-chlorosuccinimide (NCS) and iodine in the presence of a catalyst to yield this compound . Industrial production methods often employ greener and more sustainable processes, such as microwave-assisted synthesis and the use of recyclable catalysts .

Análisis De Reacciones Químicas

8-Chloro-6-iodoquinoline undergoes various chemical reactions, including:

Electrophilic Substitution: This compound can participate in electrophilic substitution reactions due to the presence of electron-withdrawing halogen atoms. Common reagents include halogens and nitrating agents.

Nucleophilic Substitution: The halogen atoms in this compound can be replaced by nucleophiles such as amines and thiols.

Oxidation and Reduction: It can undergo oxidation to form quinoline N-oxides and reduction to form dihydroquinolines.

The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution with an amine can yield aminoquinoline derivatives .

Aplicaciones Científicas De Investigación

8-Chloro-6-iodoquinoline has a wide range of applications in scientific research:

Chemistry: It serves as a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry.

Biology: It is used in the study of biological systems and as a probe in biochemical assays.

Medicine: This compound has potential therapeutic applications, including antimicrobial and anticancer activities.

Industry: It is used in the production of dyes, pigments, and other industrial chemicals.

Comparación Con Compuestos Similares

8-Chloro-6-iodoquinoline can be compared with other halogenated quinoline derivatives, such as:

5-Chloro-8-hydroxyquinoline: Known for its antimicrobial properties.

6-Bromoquinoline: Used in the synthesis of pharmaceuticals and agrochemicals.

7-Iodoquinoline: Investigated for its potential anticancer activity.

The uniqueness of this compound lies in its specific halogenation pattern, which imparts distinct chemical reactivity and biological activity compared to other quinoline derivatives .

Actividad Biológica

8-Chloro-6-iodoquinoline is a halogenated quinoline derivative that has garnered attention for its diverse biological activities. This compound is notable for its potential applications in medicinal chemistry, particularly in the fields of antimicrobial and anticancer research. The following sections provide a detailed overview of its biological activity, including specific mechanisms of action, case studies, and relevant research findings.

Chemical Structure and Properties

The molecular formula of this compound is C₉H₆ClI N, with a molecular weight of approximately 292.5 g/mol. The presence of chlorine and iodine in its structure significantly influences its chemical reactivity and biological properties.

Mechanisms of Biological Activity

1. Antimicrobial Activity:

Research indicates that this compound exhibits potent antimicrobial properties against various pathogens. For instance, studies have shown that derivatives of this compound demonstrate significant activity against Gram-positive bacteria, including Staphylococcus aureus and Listeria monocytogenes. The minimum inhibitory concentration (MIC) values for these bacteria range from 3.44 to 13.78 μM, indicating strong efficacy in inhibiting bacterial growth .

2. Anticancer Activity:

The compound has also been investigated for its anticancer potential. It is known to modulate cell signaling pathways that are critical in cancer progression, such as the MAPK/ERK pathway. This modulation can lead to altered gene expression related to apoptosis and cell cycle regulation, making it a candidate for further development as an anticancer agent.

3. Other Biological Activities:

In addition to its antimicrobial and anticancer properties, this compound has been shown to possess antioxidant activity. This activity is measured using the DPPH assay, where the compound exhibits radical scavenging effects that may contribute to its therapeutic potential in oxidative stress-related diseases .

Case Studies

Several studies have highlighted the biological activity of this compound:

- Study on Antimicrobial Efficacy: A recent study evaluated the antimicrobial activity of various derivatives of 8-hydroxyquinoline, including this compound. The results indicated that halogenated derivatives had enhanced antibacterial effects compared to non-halogenated counterparts, suggesting a structure-activity relationship that favors halogen substitution for increased potency .

- Anticancer Research: Another investigation focused on the impact of this compound on cancer cell lines. The compound was found to induce apoptosis in cancer cells through the activation of caspase pathways, demonstrating its potential as a therapeutic agent against certain types of cancer .

Comparative Analysis with Related Compounds

To better understand the unique biological activity of this compound, a comparison with structurally similar compounds is useful:

| Compound Name | Molecular Formula | Antimicrobial Activity (MIC μM) | Anticancer Activity |

|---|---|---|---|

| This compound | C₉H₆ClI N | 3.44 - 13.78 | Yes |

| Cloxyquin | C₇H₄ClN O | Moderate | Yes |

| Clioquinol | C₉H₈ClI N O | High | Yes |

| Nitroxoline | C₉H₈N₂O₃ | Low | Moderate |

Propiedades

IUPAC Name |

8-chloro-6-iodoquinoline |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H5ClIN/c10-8-5-7(11)4-6-2-1-3-12-9(6)8/h1-5H |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PLXHUDSVFBPVEF-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC2=CC(=CC(=C2N=C1)Cl)I |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H5ClIN |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00743329 |

Source

|

| Record name | 8-Chloro-6-iodoquinoline | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00743329 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

289.50 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

111454-67-2 |

Source

|

| Record name | 8-Chloro-6-iodoquinoline | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00743329 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.